NPR-C activator 1

Description

Structure

3D Structure

Properties

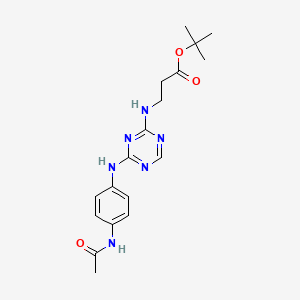

Molecular Formula |

C18H24N6O3 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |

InChI |

InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |

InChI Key |

FQPCIIXSQCSDSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Natriuretic Peptide Receptor-C (NPR-C) Activators

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the discovery and development of activators for the Natriuretic Peptide Receptor-C (NPR-C). It details the underlying signaling pathways, outlines the methodologies for key experiments, presents quantitative data for known activators, and visualizes complex processes through structured diagrams.

Introduction: NPR-C as a Therapeutic Target

The natriuretic peptide system is a crucial regulator of cardiovascular and renal homeostasis.[1] It comprises three primary receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate vasodilation and natriuresis through cyclic guanosine (B1672433) monophosphate (cGMP), NPR-C was initially categorized as a "clearance receptor" responsible for removing natriuretic peptides from circulation.[1][2][3]

However, a substantial body of research has redefined NPR-C as a signaling receptor in its own right.[2] It is a G-protein-coupled receptor that, upon activation, modulates critical intracellular pathways independent of cGMP.[4][5] Loss of NPR-C signaling has been associated with hypertension, cardiac hypertrophy, and fibrosis, highlighting its role in maintaining cardiovascular homeostasis.[4][5] This has established NPR-C as a novel and promising therapeutic target for the treatment of cardiovascular diseases, shifting the focus toward the development of specific activators (agonists).[4][6][7]

The NPR-C Signaling Pathway

Unlike NPR-A and NPR-B, the NPR-C receptor lacks an intracellular guanylyl cyclase domain.[2][5] Instead, its 37-amino acid cytoplasmic domain contains a specific G-protein activator sequence (residues R469–R485) that is essential for signal transduction.[2][8] Upon ligand binding, NPR-C couples to an inhibitory G-protein (Gi).[2][9] This interaction initiates two primary downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase (AC): The α-subunit of the activated Gi protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][9][10] This mechanism is central to many of NPR-C's physiological effects.

-

Activation of Phospholipase C (PLC): The βγ-subunits of the Gi protein can activate Phospholipase C-β (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to modulate intracellular calcium and protein kinase C (PKC) activity.[11][12]

These pathways contribute to various cardioprotective effects, including vasorelaxation, and anti-proliferative and anti-fibrotic actions in cardiac fibroblasts and vascular smooth muscle cells.[6][10]

Discovery and Development of NPR-C Activators

The development of NPR-C activators has evolved from peptide-based molecules to more drug-like small molecules.

Peptide-Based Activators

The primary tool for studying NPR-C function has been cANF(4-23) , a ring-deleted analog of atrial natriuretic peptide (ANP).[2] This peptide selectively binds to and activates NPR-C without stimulating the guanylyl cyclase-linked NPR-A and NPR-B receptors, making it an invaluable research tool.[13]

Small Molecule Activator Development

While peptides are useful for research, they often have poor pharmacokinetic properties. The quest for orally bioavailable, drug-like NPR-C activators has led to a multi-disciplinary discovery approach.[7] A notable success in this area is the identification of a series of substituted bis-aminotriazines as potent NPR-C agonists.[4]

The general workflow for discovering these novel small molecules is outlined below.

This process led to the identification of "Lead compound 1" (also marketed as NPR-C activator 1), a potent agonist with an EC50 of approximately 1 μM and favorable in vivo pharmacokinetic properties.[4][14]

Key Experimental Protocols

The characterization of NPR-C activators relies on a suite of specific binding and functional assays.

Surface Plasmon Resonance (SPR) Binding Assay

-

Objective: To measure the direct binding affinity of a compound to the NPR-C protein.

-

Methodology: Recombinant human NPR-C extracellular domain is immobilized on a sensor chip. The test compound is then flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[4][15]

cAMP Inhibition Functional Assay

-

Objective: To confirm NPR-C agonist activity by measuring the inhibition of adenylyl cyclase.

-

Methodology: Human cell lines expressing functional NPR-C (e.g., HeLa cells) are used.[4][5]

-

Cells are pre-incubated with the test compound at various concentrations.

-

Adenylyl cyclase is then stimulated using a known activator, such as forskolin (B1673556) (typically at 10 μM).[4][5]

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA).

-

A potent NPR-C activator will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.[5] Specificity can be confirmed by demonstrating that the effect is reversed by co-incubation with an NPR-C antagonist like M372049 or osteocrin.[4][5]

-

Vasorelaxation Organ Bath Assay

-

Objective: To measure the integrated physiological effect of NPR-C activation on vascular tissue.

-

Methodology:

-

Blood vessels, such as rat thoracic aorta or mouse small mesenteric arteries, are isolated and cut into rings.[4][5]

-

The rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

The vessel rings are pre-constricted with an agent like phenylephrine (B352888) to induce a stable tone.

-

The test compound is added cumulatively to the bath, and the relaxation of the vessel is measured isometrically.

-

The results are expressed as a percentage of relaxation relative to the pre-constricted tone. This allows for the calculation of potency (EC50) and efficacy (Emax).[4] To confirm that the relaxation is NPR-C-mediated, experiments are repeated in the presence of NPR-C antagonists or by using vessels from NPR-C knockout mice.[4][5]

-

cGMP Formation Counter-Screen

-

Objective: To ensure that the test compounds are selective for NPR-C and do not activate NPR-A or NPR-B.

-

Methodology:

Quantitative Data Summary

The following table summarizes key quantitative data for prominent NPR-C activators and related pharmacological tools identified during development programs.

| Compound Name | Type | Assay | Potency (EC50) / Concentration | Source |

| This compound (Compound 1) | Small Molecule | Vasorelaxation / Functional | ~ 1 μM | [4][14] |

| Compound 118 | Small Molecule | Vasorelaxation (Mesenteric Artery) | ~ 3 μM | [15] |

| cANF(4-23) | Peptide | cAMP Inhibition Assay | 100 nM (used for stimulation) | [5] |

| cANF(4-23) | Peptide | Electrophysiology (ICa,L) | 10 nM (10⁻⁸ M) | [13] |

| Forskolin | AC Activator | cAMP Inhibition Assay | 10 μM (used for stimulation) | [4][5] |

| M372049 | NPR-C Antagonist | Vasorelaxation / cAMP Assay | 10 μM (used for inhibition) | [4][5] |

| Osteocrin | NPR-C Antagonist | Vasorelaxation / cAMP Assay | 100 nM (used for inhibition) | [4][5] |

Conclusion and Future Directions

The evolution of NPR-C from a simple clearance receptor to a complex signaling hub has opened new avenues for therapeutic intervention in cardiovascular disease. The successful discovery of potent, selective, and drug-like small molecule activators demonstrates the viability of this target.[4][7] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, evaluating their long-term efficacy and safety in preclinical models of heart failure and hypertension, and ultimately translating these findings into clinical applications. The continued exploration of the nuanced roles of NPR-C signaling will undoubtedly uncover further therapeutic potential.

References

- 1. What are NPR agonists and how do they work? [synapse.patsnap.com]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NPRC agonists and how do they work? [synapse.patsnap.com]

- 4. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]

- 7. Design and development of novel non-peptide agonists at NPR-C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the G protein-activating sequence of the single-transmembrane natriuretic peptide receptor C (NPR-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NPR-C Activator 1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides (NPs), is now recognized as a signaling-competent receptor with significant physiological and pathophysiological roles. Unlike its counterparts, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity, NPR-C lacks such a domain and instead signals through a distinct G protein-coupled mechanism. Activation of NPR-C by its ligands, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP), and the specific agonist C-ANP(4-23), initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gi). This technical guide provides a comprehensive overview of the NPR-C signaling pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further investigation of this important therapeutic target.

The NPR-C Receptor and its Ligands

NPR-C is a single-transmembrane domain receptor that forms a homodimer. It possesses an extracellular ligand-binding domain and a short intracellular domain of 37 amino acids, which is crucial for its signaling functions. NPR-C binds all three major natriuretic peptides, and the synthetic peptide C-ANP(4-23), a ring-deleted analog of ANP, is a selective agonist for NPR-C, making it an invaluable tool for studying this receptor's specific signaling pathways.

Quantitative Data: Ligand Binding Affinities

The binding affinities of various natriuretic peptides to the NPR-C receptor have been characterized, demonstrating high-affinity interactions. The following table summarizes the reported dissociation constants (Kd) and inhibitory constants (Ki).

| Ligand | Receptor Species | Binding Parameter | Value | Reference |

| Atrial Natriuretic Peptide (ANP) | Human | Kd | 2.6 pM | [1] |

| B-type Natriuretic Peptide (BNP) | Human | Kd | 13 pM | [1] |

| C-type Natriuretic Peptide (CNP) | Human | Kd | 10.8 pM | [1] |

| C-ANP(4-23) | Rat | Apparent Ki | 0.1 - 1 nM | [2] |

| Nesiritide (recombinant hBNP) | Human | Kd | 13 pM | [3] |

Core Signaling Pathways of NPR-C Activation

Activation of NPR-C by its agonists initiates two primary signaling cascades through the dissociation of the heterotrimeric Gi protein into its α and βγ subunits.

Inhibition of Adenylyl Cyclase

The Gαi subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This inhibitory effect on cAMP levels is a hallmark of NPR-C signaling.

Activation of Phospholipase C

The Gβγ subunits of the activated Gi protein stimulate the activity of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Quantitative Data: Functional Responses

The functional consequences of NPR-C activation have been quantified in various cellular systems.

| Activator | Assay | Effect | Value | Reference |

| C-ANP(4-23) | Adenylyl Cyclase Inhibition | Apparent Ki | 0.1 - 1 nM | [2] |

| C-ANP(4-23) | cAMP Reduction in HeLa cells | Decrease in forskolin-stimulated cAMP | 100 nM | [4] |

| Small Molecule Agonist 1 | Vasorelaxation in rat small mesenteric artery | EC50 | ~ 1 µM | [5] |

| Small Molecule Agonist 1 | cAMP Reduction in HeLa cells | Decrease in forskolin-stimulated cAMP | 100 µM | [5] |

Downstream Cellular Effects

The signaling cascades initiated by NPR-C activation lead to a variety of cellular responses, including the modulation of cell growth and proliferation.

-

Anti-proliferative Effects: In vascular smooth muscle cells (VSMCs), NPR-C activation has been shown to inhibit proliferation. This is thought to be mediated, in part, through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

-

Anti-hypertrophic Effects: NPR-C activation can attenuate vascular hypertrophy.[8]

Mandatory Visualizations

NPR-C Signaling Pathway Diagram

Core NPR-C signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Workflow for NPR-C radioligand binding.

Experimental Protocols

Radioligand Binding Assay for NPR-C

This protocol is for a competition binding assay to determine the affinity of a test compound for NPR-C.

Materials:

-

Cell membranes expressing NPR-C (e.g., from transfected HEK293 cells or vascular smooth muscle cells)

-

Radioligand: [¹²⁵I]-ANP

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Unlabeled competing ligands (e.g., C-ANP(4-23) as a positive control, and test compounds)

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

96-well plates

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Thaw the NPR-C containing cell membranes on ice. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes in binding buffer to a final concentration of 20-40 µg of protein per well.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-ANP (at a concentration near its Kd), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled ANP or C-ANP(4-23) (e.g., 1 µM), 50 µL of [¹²⁵I]-ANP, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [¹²⁵I]-ANP, and 100 µL of the membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of an NPR-C agonist to inhibit adenylyl cyclase activity, typically by quantifying cAMP levels.

Materials:

-

Cells expressing NPR-C (e.g., HeLa cells, A10 vascular smooth muscle cells)

-

Adenylyl cyclase stimulator (e.g., Forskolin)

-

NPR-C agonist (e.g., C-ANP(4-23) or test compound)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 2-4 hours before the assay.

-

Pre-incubate the cells with the PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

-

Add the NPR-C agonist at various concentrations and incubate for 15 minutes at 37°C.

-

Add the adenylyl cyclase stimulator (e.g., 10 µM Forskolin) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

-

Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.

-

Data Analysis:

-

Normalize the cAMP levels to the protein concentration in each well.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the NPR-C agonist.

-

Determine the IC50 value using non-linear regression analysis.

-

Phospholipase C Activity Assay

This protocol measures the activation of PLC by quantifying the production of one of its products, diacylglycerol (DAG).

Materials:

-

Cells expressing NPR-C

-

NPR-C agonist (e.g., C-ANP(4-23) or test compound)

-

DAG kinase

-

[γ-³²P]ATP

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Culture cells to confluency.

-

Treat the cells with the NPR-C agonist for the desired time points.

-

Stop the reaction by adding ice-cold methanol.

-

Extract the lipids using a chloroform/methanol/HCl mixture.

-

Separate the organic and aqueous phases by centrifugation.

-

Dry the organic phase (containing DAG) under nitrogen.

-

Resuspend the lipid extract in a reaction buffer containing DAG kinase and [γ-³²P]ATP.

-

Incubate to allow the conversion of DAG to [³²P]-phosphatidic acid.

-

Stop the reaction and extract the lipids again.

-

Spot the lipid extract on a TLC plate and separate the lipids using an appropriate solvent system.

-

Visualize and quantify the [³²P]-phosphatidic acid spot using a phosphorimager or by scraping the spot and performing scintillation counting.

-

Data Analysis:

-

Quantify the amount of [³²P]-phosphatidic acid as a measure of DAG production.

-

Compare the levels of DAG in agonist-treated cells to untreated controls.

-

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol assesses the effect of NPR-C activation on cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Vascular smooth muscle cells (VSMCs) or other relevant cell types

-

Growth medium (containing serum or a mitogen like PDGF)

-

Serum-free medium

-

NPR-C agonist

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA), ice-cold

-

Sodium hydroxide (B78521) (NaOH)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation (e.g., in serum-free medium for 24-48 hours).

-

Treat the cells with the NPR-C agonist in the presence of a mitogen (e.g., serum or PDGF) for 24 hours.

-

During the last 4-6 hours of incubation, add [³H]-thymidine (e.g., 1 µCi/mL) to each well.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

-

Wash the cells twice with ice-cold 5% TCA.

-

Solubilize the precipitated DNA by adding 0.5 M NaOH and incubating for 30 minutes.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Compare the [³H]-thymidine incorporation (in counts per minute, CPM) in agonist-treated cells to the mitogen-stimulated control.

-

Express the results as a percentage of inhibition of proliferation.

-

Conclusion

The NPR-C receptor, through its Gi-coupled signaling pathway, represents a multifaceted regulator of cellular function with significant therapeutic potential. Its ability to inhibit adenylyl cyclase and activate phospholipase C provides a unique mechanism for modulating cellular responses, particularly in the cardiovascular system. The data, protocols, and diagrams presented in this guide offer a robust framework for researchers and drug development professionals to explore the intricacies of NPR-C signaling and to advance the development of novel therapeutics targeting this pathway.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Natriuretic peptide receptor-3 underpins the disparate regulation of endothelial and vascular smooth muscle cell proliferation by C-type natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway [mdpi.com]

The Role of Natriuretic Peptide Receptor-C (NPR-C) Activator 1 in Cardiovascular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides, is now recognized as a critical signaling molecule in cardiovascular homeostasis. Activation of NPR-C by its ligands, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), as well as specific synthetic agonists like cANF(4-23), triggers a cascade of intracellular events that contribute to the regulation of blood pressure, vascular tone, cardiac function, and tissue remodeling. This technical guide provides an in-depth overview of the signaling pathways, physiological roles, and experimental evaluation of NPR-C activators in the cardiovascular system.

Introduction

Natriuretic peptides are a family of hormones crucial for cardiovascular regulation.[1] They exert their effects through three receptor subtypes: NPR-A, NPR-B, and NPR-C.[2] While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate their effects through cyclic guanosine (B1672433) monophosphate (cGMP), NPR-C is a non-guanylyl cyclase receptor coupled to inhibitory G proteins (Gi).[2][3][4] Initially thought to primarily function in the clearance of natriuretic peptides from circulation, a substantial body of evidence now demonstrates its active role in intracellular signaling.[4][5][6] Dysregulation of the NPR-C pathway has been implicated in various cardiovascular pathologies, including hypertension, heart failure, and atherosclerosis, making it a promising therapeutic target.[7][8][9]

NPR-C Signaling Pathways

Activation of NPR-C initiates a complex network of intracellular signaling cascades that are largely independent of cGMP. The primary signaling mechanisms involve the dissociation of the Gi protein into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream targets, influencing processes such as ion channel function.[3][6]

-

Activation of Phospholipase C: The Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6][10][11] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Modulation of Ion Channels: NPR-C activation has been shown to directly modulate the activity of various ion channels in cardiovascular cells. For instance, it can inhibit L-type calcium currents in cardiomyocytes, contributing to its effects on cardiac contractility and electrophysiology.[3][4]

-

Activation of MAPK and Akt Pathways: Emerging evidence suggests that NPR-C signaling can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) and Akt pathways, which are critical regulators of cell growth, proliferation, and survival.[12][13]

Caption: NPR-C signaling pathways in cardiovascular cells.

Role in Cardiovascular Homeostasis

The activation of NPR-C exerts a multitude of effects on the cardiovascular system, contributing to the maintenance of homeostasis.

Vascular Tone and Blood Pressure Regulation

NPR-C activators, particularly CNP, act as endothelium-derived hyperpolarizing factors, leading to the relaxation of vascular smooth muscle cells and vasodilation.[3][4] This effect is mediated, in part, by the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[14] Studies in NPR-C knockout mice have demonstrated the importance of this receptor in maintaining normal blood pressure, with female knockout mice exhibiting a hypertensive phenotype.[14]

Cardiac Function and Remodeling

In the heart, NPR-C signaling has demonstrated cardioprotective effects. It can inhibit L-type calcium currents in cardiomyocytes, which may contribute to a reduction in heart rate and protection against ischemia-reperfusion injury.[3][4] Furthermore, NPR-C activation exhibits anti-proliferative and anti-fibrotic effects on cardiac fibroblasts, potentially mitigating adverse cardiac remodeling in conditions like heart failure and hypertension.[3][7][8]

Angiogenesis and Vascular Repair

NPR-C plays a crucial role in promoting angiogenesis and vascular remodeling, essential processes for tissue repair following ischemic events.[12][13] Activation of NPR-C by CNP stimulates endothelial cell proliferation, migration, and survival through the ERK1/2 and Akt signaling pathways.[12][13]

Quantitative Data on NPR-C Activator Effects

The following tables summarize quantitative data from key studies investigating the effects of NPR-C activators on cardiovascular parameters.

Table 1: Effect of cANF on Atrial Fibrillation (AF) Inducibility in an Angiotensin II (Ang II)-Induced Mouse Model

| Treatment Group | Dose (mg/kg/day) | Number of Mice with Induced AF / Total Mice | AF Inducibility (%) |

| Saline | - | 2 / 10 | 20% |

| Ang II | 3 | 8 / 10 | 80% |

| Ang II + cANF | 0.07 | 4 / 10 | 40%† |

| Ang II + cANF | 0.14 | 2 / 10 | 20%†‡ |

| P<0.05 vs Saline; †P<0.05 vs Ang II; ‡P<0.05 vs Ang II + cANF (0.07). Data adapted from Jansen et al., 2019.[13] |

Table 2: Effect of cANF on Non-Selective Cation Current (NSCC) in Rat Cardiac Fibroblasts

| Condition | Peak Inward Current (pA/pF) at -100 mV (Mean ± SEM) | Peak Outward Current (pA/pF) at +100 mV (Mean ± SEM) |

| Control | -5.1 ± 0.7 | 5.6 ± 1.6 |

| cANF (2 x 10⁻⁸ M) | -42.0 ± 8.1 | 139.1 ± 14.3 |

| *P<0.05 vs Control. Data adapted from Rose et al., 2008.[15] |

Table 3: Effect of NPR-C Agonist (Compound 118) on Mean Arterial Blood Pressure (MABP) in Mice

| Genotype | Treatment | Change in MABP (mmHg) (Mean ± SEM) |

| Wild-Type (WT) | Vehicle | -2.3 ± 1.1 |

| Wild-Type (WT) | Compound 118 (10 mg/kg) | -18.7 ± 2.5 |

| NPR-C Knockout (KO) | Vehicle | -1.9 ± 1.5 |

| NPR-C Knockout (KO) | Compound 118 (10 mg/kg) | -4.1 ± 2.1 |

| P<0.001 vs WT Vehicle. Data adapted from Vilar et al., 2014. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Organ Bath Assay for Vascular Reactivity

This protocol is used to assess the vasorelaxant effects of NPR-C activators on isolated arterial segments.

Materials:

-

Isolated arterial rings (e.g., mesenteric artery)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Vasoconstrictor agent (e.g., phenylephrine)

-

NPR-C activator (e.g., cANF)

-

Data acquisition system

Procedure:

-

Mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1g.

-

Induce a stable contraction with an EC₈₀ concentration of phenylephrine.

-

Once a plateau is reached, add cumulative concentrations of the NPR-C activator to the bath.

-

Record the changes in isometric tension.

-

Express relaxation as a percentage of the pre-contraction induced by phenylephrine.

Caption: Workflow for organ bath vasorelaxation assay.

Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardioprotective effects of NPR-C activators.[8][10][12][16][17]

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

Pressure transducer and data acquisition system

Procedure:

-

Anesthetize the animal and administer heparin.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to stabilize for a 20-30 minute period.

-

Infuse the NPR-C activator for a defined period before inducing ischemia.

-

Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

-

Reperfuse the heart (with or without the NPR-C activator) for a set period (e.g., 60-120 minutes).

-

Monitor and record cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

-

At the end of the experiment, the heart can be used for infarct size measurement (e.g., TTC staining) or biochemical analysis.

Western Blotting for MAPK and Akt Phosphorylation

This technique is used to determine the activation of key signaling proteins downstream of NPR-C.[5][18][19][20][21]

Materials:

-

Cultured cardiovascular cells (e.g., cardiac fibroblasts, endothelial cells)

-

NPR-C activator

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-MAPK, total-MAPK, phospho-Akt, total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the NPR-C activator for the desired time points.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The growing body of evidence firmly establishes NPR-C as a key signaling receptor in the cardiovascular system, moving beyond its initial classification as a mere clearance receptor. NPR-C activators hold significant therapeutic potential for a range of cardiovascular diseases, including hypertension, heart failure, and ischemic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the biology of NPR-C and harness its therapeutic promise. Further investigation into the nuanced roles of NPR-C in different cardiovascular cell types and pathological states will be crucial for the development of targeted and effective therapies.

References

- 1. Intrinsically stretchable electrode array enabled in vivo electrophysiological mapping of atrial fibrillation at cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Overview of programmed electrical stimulation to assess atrial fibrillation susceptibility in mice [frontiersin.org]

- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Langendorff heart - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Physiological Effects of NPR-C Activation by Compound 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological effects mediated by the activation of the Natriuretic Peptide Receptor-C (NPR-C) by a novel small molecule agonist, referred to herein as Compound 1. This document details the signaling pathways, summarizes quantitative data, and outlines key experimental protocols to facilitate further research and development in this area.

Introduction

The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor for natriuretic peptides (NPs), is now recognized as a signaling receptor with significant physiological functions. Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).[1][2][3] Activation of NPR-C triggers a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. Recent studies have identified Compound 1, a substituted bis-aminotriazine, as a potent and selective small molecule agonist of NPR-C, offering a valuable tool to explore the therapeutic potential of this receptor.[4]

Core Signaling Pathways of NPR-C

Activation of NPR-C by Compound 1 initiates two primary signaling cascades through its coupling with Gi proteins.

Inhibition of Adenylyl Cyclase

Upon ligand binding, the α-subunit of the activated Gi protein inhibits adenylyl cyclase (AC).[1][2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The reduction in cAMP can influence a variety of downstream effectors, contributing to the physiological responses modulated by NPR-C.

Activation of Phospholipase C

The βγ-subunits of the activated Gi protein stimulate Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]

References

- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway | MDPI [mdpi.com]

The Dual Signaling Role of Natriuretic Peptide Receptor-C: A Technical Guide to Adenylyl Cyclase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Natriuretic Peptide Receptor-C (NPR-C), historically termed a "clearance receptor" for natriuretic peptides, is now recognized as a functionally active receptor with significant signaling capabilities. A substantial body of evidence demonstrates its coupling to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway has profound physiological implications, particularly in the cardiovascular system, and presents a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the NPR-C-mediated inhibition of adenylyl cyclase, offering a comprehensive overview of the signaling pathway, quantitative data on receptor activators, detailed experimental protocols for studying this mechanism, and visual representations of the key processes.

Introduction to NPR-C and its Signaling Plasticity

Natriuretic peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are a family of hormones that play a crucial role in cardiovascular homeostasis.[1] Their effects are mediated through three distinct receptors: NPR-A and NPR-B, which are guanylyl cyclase-linked receptors, and NPR-C.[1] Unlike its counterparts, NPR-C lacks an intrinsic guanylyl cyclase domain.[2] For many years, its primary function was thought to be the removal of natriuretic peptides from circulation.[2] However, it is now unequivocally established that NPR-C is a signaling receptor that couples to pertussis toxin-sensitive Gi proteins.[2][3]

Activation of NPR-C by its ligands initiates a signaling cascade that results in the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cAMP.[2] This inhibitory action is mediated by the α-subunit of the Gi protein.[2] Concurrently, the βγ-subunits of the activated Gi protein can stimulate phospholipase C (PLC), leading to a dual signaling output from a single receptor.[4] This guide will focus on the adenylyl cyclase inhibitory pathway.

Quantitative Analysis of NPR-C Activators

The inhibitory effect of various NPR-C activators on adenylyl cyclase activity has been quantified in numerous studies. The data presented below summarizes the key findings for the most commonly studied agonists.

| Activator | Receptor Specificity | Apparent Kᵢ for Adenylyl Cyclase Inhibition | Maximal Inhibition of Adenylyl Cyclase | Cell/Tissue Type | Reference(s) |

| C-ANP(4-23) | NPR-C selective | 0.1 - 1 nM | 50-60% | Rat aorta, brain striatum, anterior pituitary, adrenal cortical membranes | [2] |

| ANP | Binds NPR-A and NPR-C | ~1 nM (for synthetic cytoplasmic peptide) | 35-45% (for synthetic cytoplasmic peptide) | Rat heart | [2] |

| CNP | Binds NPR-B and NPR-C | 0.1 - 1.0 nM | ~35% | Heart membranes | [5] |

| BNP | Binds NPR-A and NPR-C | 0.1 - 1.0 nM | ~25% | Heart membranes | [5] |

Signaling Pathway of NPR-C-Mediated Adenylyl Cyclase Inhibition

The activation of NPR-C by its agonists triggers a well-defined intracellular signaling cascade. The key steps are outlined below and visualized in the accompanying diagram.

-

Ligand Binding: Natriuretic peptides (ANP, BNP, CNP) or the selective agonist C-ANP(4-23) bind to the extracellular domain of NPR-C.

-

Gi Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a coupled heterotrimeric Gi protein. The GDP bound to the Gαi subunit is exchanged for GTP.

-

Dissociation of G protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly interacts with and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

-

Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to various cellular responses.

Experimental Protocols

Radioligand Competition Binding Assay for NPR-C

This assay is used to determine the binding affinity (Ki) of a test compound for the NPR-C receptor.

Materials:

-

Cell membranes expressing NPR-C

-

Radiolabeled ligand (e.g., ¹²⁵I-ANP)

-

Unlabeled competitor (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation counter and fluid

Procedure:

-

Prepare a dilution series of the unlabeled competitor.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known NPR-C ligand).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of an NPR-C activator to inhibit adenylyl cyclase activity, often stimulated by forskolin.

Materials:

-

Cell membranes or whole cells expressing NPR-C

-

NPR-C activator (test compound)

-

Forskolin (an adenylyl cyclase activator)

-

Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX)

-

cAMP standard

-

cAMP detection kit (e.g., ELISA or FRET-based)

Procedure:

-

Pre-incubate the cell membranes or whole cells with the NPR-C activator at various concentrations for a defined period.

-

Initiate the adenylyl cyclase reaction by adding the assay buffer containing ATP and forskolin.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a lysis buffer from the cAMP detection kit).

-

Measure the amount of cAMP produced using a suitable detection method (e.g., competitive ELISA or a FRET-based biosensor).

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity against the concentration of the NPR-C activator to determine the IC₅₀.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of an NPR-C activator on adenylyl cyclase inhibition.

Conclusion

The elucidation of the NPR-C signaling pathway and its inhibitory effect on adenylyl cyclase has transformed our understanding of this once-designated "clearance receptor." It is now clear that NPR-C is a key player in cellular signaling, with the potential to modulate a wide array of physiological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this pathway and explore its therapeutic potential. Future research in this area will undoubtedly uncover more intricate details of NPR-C signaling and pave the way for novel therapeutic strategies targeting this multifaceted receptor.

References

- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Physiological and Pathophysiological Effects of C-Type Natriuretic Peptide on the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-type natriuretic peptide and brain natriuretic peptide inhibit adenylyl cyclase activity: interaction with ANF-R2/ANP-C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: NPR-C Activator 1 and Phospholipase C Activation

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor, is now recognized as a dynamic signaling molecule. Upon activation by specific agonists, notably the selective activator C-type Atrial Natriuretic Factor (4-23) (cANF(4-23)), often referred to generically as an NPR-C activator, it initiates distinct intracellular signaling cascades. This guide focuses on one of its primary pathways: the activation of Phospholipase C (PLC). Activation of NPR-C leads to its coupling with an inhibitory G-protein (Gi), which in turn activates PLC, resulting in the generation of crucial second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a significant role in various physiological processes, including the regulation of vascular smooth muscle cells. Understanding this mechanism is critical for developing novel therapeutics targeting the natriuretic peptide system.

The NPR-C Signaling Pathway to Phospholipase C

NPR-C is a single-transmembrane domain receptor that, unlike its counterparts NPR-A and NPR-B, lacks a guanylyl cyclase domain.[1][2] Its signaling function is mediated through its interaction with pertussis toxin (PTx)-sensitive inhibitory G-proteins (Gi).[1][3]

The activation sequence is as follows:

-

Ligand Binding: An NPR-C activator, such as cANF(4-23), binds to the extracellular domain of the NPR-C receptor.[1][3]

-

Gi Protein Coupling: This binding event induces a conformational change in the receptor, allowing its intracellular domain to couple with and activate a heterotrimeric Gi protein.[2][4]

-

G-protein Dissociation: The activated Gi protein releases its bound GDP, binds GTP, and dissociates into its constituent subunits: Gαi and Gβγ.[2][3]

-

Effector Modulation: The dissociated subunits modulate separate effector enzymes:

-

Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8]

-

Downstream Signaling: IP3 diffuses into the cytoplasm to stimulate calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[2][7][9][10]

This dual signaling output allows NPR-C to exert complex control over cellular functions.

Quantitative Data: PLC-Mediated Lipid Production

Activation of PLC results in a quantifiable increase in its products. The table below summarizes data from a study measuring changes in diacylglycerol (DAG) species in Human Aortic Endothelial Cells (hAoECs) following treatment with the NPR-C agonist cANF.[7]

| Diacylglycerol (DAG) Species | Fold Change vs. Vehicle Control | Cell Type | Agonist | Reference |

| DAG(18:1/20:2) | ~1.6-fold increase | hAoEC | cANF | [7] |

| DAG(16:1/18:3) | ~1.5-fold increase | hAoEC | cANF | [7] |

Note: Values are estimated from graphical data presented in the source publication.

Experimental Protocols & Workflows

Verifying the activation of PLC by an NPR-C activator involves specific biochemical assays. Below are detailed methodologies for two common approaches.

Protocol 1: In Vitro PLC Activity Assay (Radiometric)

This method directly measures the enzymatic activity of PLC in cell lysates using a radiolabeled substrate.[11][12][13][14]

Objective: To quantify PLC-mediated hydrolysis of [³H]PIP2 into [³H]IP3 in cell lysates treated with an NPR-C activator.

Materials:

-

Cells expressing NPR-C (e.g., vascular smooth muscle cells)

-

This compound (e.g., cANF(4-23))

-

Lysis Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Radiolabeled substrate: Phosphatidylinositol 4,5-bisphosphate, [inositol-2-³H(N)] ([³H]PIP2)

-

Assay Buffer (e.g., buffer containing CaCl₂ and MgCl₂)

-

Quenching Solution (e.g., Chloroform:Methanol mixture)

-

Scintillation fluid and counter

Methodology:

-

Cell Culture & Lysis: Culture NPR-C expressing cells to confluency. Harvest and lyse the cells on ice to prepare a cell sonicate or lysate, which serves as the source of the enzyme.[12]

-

Reaction Setup: In a microfuge tube, combine the cell lysate with the Assay Buffer.

-

Stimulation: Add the this compound to the experimental tubes and a vehicle control to the control tubes.

-

Enzymatic Reaction: Initiate the reaction by adding the [³H]PIP2 substrate. Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

Reaction Quenching: Stop the reaction by adding the Chloroform:Methanol quenching solution. This partitions the mixture into an organic and an aqueous phase. The unreacted hydrophobic [³H]PIP2 substrate remains in the organic phase, while the hydrophilic [³H]IP3 product moves to the aqueous phase.[14]

-

Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic layers.

-

Quantification: Carefully collect the aqueous phase, add it to scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is directly proportional to the amount of [³H]IP3 produced and reflects PLC activity.[12]

Protocol 2: Intact-Cell Inositol Monophosphate (IP1) Accumulation Assay

This is a robust, high-throughput method that measures a stable downstream metabolite of IP3 in live cells, avoiding the challenges of measuring the transient IP3 signal.[15][16]

Objective: To quantify the accumulation of IP1 in intact cells following stimulation with an NPR-C activator.

Materials:

-

NPR-C expressing cells (adherent or suspension)

-

White, opaque 96-well or 384-well microplates

-

Stimulation Buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IP1.[16]

-

This compound (agonist) and any antagonists for testing

-

IP1-One HTRF® Assay Kit (or similar), containing IP1-d2 (acceptor) and anti-IP1-Cryptate (donor)

-

Lysis Buffer (provided with kit)

-

HTRF-compatible microplate reader

Methodology:

-

Cell Plating: Seed cells into a white microplate and culture overnight to allow for adherence.

-

Pre-treatment: Remove culture medium and add Stimulation Buffer containing LiCl. Incubate for a short period.

-

Cell Stimulation: Add varying concentrations of the this compound (for dose-response curves) or a fixed concentration to the appropriate wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells by adding the kit's Lysis Buffer to each well. This releases the accumulated intracellular IP1.

-

HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well. The cellular IP1 will compete with the labeled IP1-d2 for binding to the anti-IP1-Cryptate antibody.

-

Incubation: Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the competitive binding reaction to reach equilibrium.

-

Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is inversely proportional to the concentration of IP1 produced by the cells.

-

Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine parameters like EC50.

Conclusion

The activation of Phospholipase C via the NPR-C/Gi pathway is a crucial signaling mechanism that bypasses the canonical cGMP-generating activity of other natriuretic peptide receptors. For researchers in drug development, understanding and accurately measuring this pathway is essential. The ability of NPR-C activators to stimulate IP3 and DAG production opens up therapeutic possibilities for modulating intracellular calcium and PKC-dependent events. The experimental protocols provided herein offer robust frameworks for quantifying this specific signaling outcome, enabling the characterization of novel compounds targeting the NPR-C receptor.

References

- 1. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Purinergic Receptor-Stimulated IP3-Mediated Ca2+ Release Enhances Neuroprotection by Increasing Astrocyte Mitochondrial Metabolism during Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurements of phospholipases A2, C, and D (PLA2, PLC, and PLD). In vitro microassays, analysis of enzyme isoforms, and intact-cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

Therapeutic Potential of NPR-C Activator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natriuretic Peptide Receptor-C (NPR-C), traditionally known as a clearance receptor for natriuretic peptides, has emerged as a significant therapeutic target in cardiovascular and metabolic diseases. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is a G-protein-coupled receptor that modulates various downstream signaling pathways. Activation of NPR-C has been shown to elicit cardioprotective, anti-fibrotic, and beneficial metabolic effects. This technical guide provides an in-depth overview of the therapeutic potential of a novel small molecule, NPR-C activator 1 (also referred to as Compound 1), and other key activators, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data Presentation

The following tables summarize the available quantitative data for key NPR-C activators. This information is crucial for comparing the potency and efficacy of these compounds.

Table 1: In Vitro Potency and Efficacy of NPR-C Activators

| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| This compound | Vasorelaxation | Rat Small Mesenteric Artery | EC50 | ~1 µM | [1][2] |

| This compound | cAMP Inhibition | HeLa Cells | % Inhibition (at 100 µM) | 37.67% | [1][3] |

| cANF(4-23) | cAMP Inhibition | HeLa Cells | Concentration for clear decrease | 100 nM | [1][3] |

| cANF(4-23) | Binding Affinity | - | Apparent Ki | Similar to ANP(99-126) | [4] |

Table 2: In Vivo Efficacy of NPR-C Agonists

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Quantitative Outcome | Reference |

| cANF(4-23) | Mouse | Angiotensin II-induced Atrial Fibrillation | 0.07-0.14 mg/kg per day for 3 weeks | Dose-dependently reduced AF inducibility | [5] |

Signaling Pathways

Activation of NPR-C initiates a cascade of intracellular events. The primary signaling mechanism involves the coupling to an inhibitory G-protein (Gαi), which in turn modulates the activity of adenylyl cyclase and phospholipase C.

NPR-C Signaling Cascade

Caption: NPR-C signaling pathway upon agonist binding.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections provide step-by-step protocols for key experiments cited in the study of NPR-C activators.

cAMP Inhibition Assay in HeLa Cells

This assay measures the ability of an NPR-C agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

Workflow Diagram:

Caption: Workflow for the NPR-C cAMP inhibition assay.

Detailed Protocol:

-

Cell Culture: Culture human HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Assay Procedure: a. Wash the cells once with serum-free DMEM. b. For antagonist studies, pre-incubate the cells with the NPR-C antagonist M372049 (10 µM) for 30 minutes.[3] c. Add varying concentrations of the NPR-C activator (e.g., this compound) to the wells and incubate for 15 minutes. For a single-point inhibition assay, a concentration of 100 µM can be used.[1] d. Stimulate the cells with 10 µM forskolin to induce cAMP production and incubate for a further 15 minutes.[3] e. Aspirate the medium and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

cAMP Detection: Quantify the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence-based detection kit.

-

Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the NPR-C activator.

Vascular Relaxation Organ Bath Assay

This ex vivo assay assesses the vasodilatory effect of NPR-C activators on isolated arterial rings.

Workflow Diagram:

Caption: Workflow for the vascular relaxation organ bath assay.

Detailed Protocol:

-

Tissue Preparation: Euthanize a male Wistar rat and dissect the superior mesenteric artery in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, and 11.1 glucose).

-

Mounting: Cut the artery into 2-3 mm rings and mount them between two stainless steel wires in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration and Contraction: Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g. Then, pre-contract the arterial rings with an EC80 concentration of phenylephrine.

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of the NPR-C activator (e.g., this compound) to the organ bath.

-

Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer connected to a data acquisition system. Express the relaxation responses as a percentage of the phenylephrine-induced pre-contraction. Construct a concentration-response curve and calculate the EC50 value.[3]

In Vivo Model of Angiotensin II-Induced Atrial Fibrillation

This animal model is used to evaluate the therapeutic potential of NPR-C activators in preventing cardiac fibrosis and arrhythmias.

Workflow Diagram:

Caption: Workflow for the in vivo angiotensin II-induced atrial fibrillation model.

Detailed Protocol:

-

Animal Model: Use adult male C57BL/6 mice.

-

Surgical Procedure: Anesthetize the mice and subcutaneously implant osmotic mini-pumps to deliver Angiotensin II at a rate of 3 mg/kg per day for 3 weeks.[5]

-

Drug Administration: Co-administer the NPR-C agonist cANF(4-23) via a separate osmotic mini-pump at doses of 0.07-0.14 mg/kg per day, or vehicle control.[5]

-

Electrophysiology Studies: After the 3-week treatment period, perform in vivo electrophysiological studies to assess the inducibility of atrial fibrillation (AF). This typically involves programmed electrical stimulation of the atria.

-

Histological Analysis: Following the electrophysiology studies, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis.

-

Data Analysis: Compare the incidence and duration of inducible AF between the different treatment groups. Quantify the fibrotic area in the histological sections and compare between groups.

Conclusion

NPR-C activators, including the small molecule "this compound," represent a promising therapeutic avenue for a range of cardiovascular and metabolic disorders. Their unique mechanism of action, distinct from traditional natriuretic peptide receptor agonists, offers the potential for novel treatment strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this exciting class of compounds. Further research is warranted to fully elucidate the pharmacokinetic profiles of small molecule activators and to expand the quantitative in vivo efficacy data across a broader range of disease models.

References

- 1. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic peptide receptor C contributes to disproportionate right ventricular hypertrophy in a rodent model of obesity-induced heart failure with preserved ejection fraction with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NPR-C (Natriuretic Peptide Receptor-C) Modulates the Progression of Angiotensin II-Mediated Atrial Fibrillation and Atrial Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NPR-C Activator 1 in Metabolic Disorders: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natriuretic Peptide Receptor-C (NPR-C) has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. Traditionally viewed as a clearance receptor for natriuretic peptides, NPR-C is now understood to possess its own distinct signaling capabilities, primarily through coupling with inhibitory G-proteins (Gi). Activation of NPR-C triggers a cascade of intracellular events that influence glucose homeostasis, lipolysis, and energy expenditure. This technical guide provides an in-depth overview of the core science surrounding a novel small-molecule activator of NPR-C, herein referred to as "NPR-C activator 1," a representative of the bis-aminotriazine series of compounds. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers in the field of metabolic drug discovery and development.

Introduction to NPR-C Signaling in Metabolism

The natriuretic peptide system, comprising peptides such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), plays a crucial role in cardiovascular and metabolic regulation. These peptides exert their effects through three membrane-bound receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate vasodilation and natriuresis, NPR-C has a unique signaling mechanism.[1]

NPR-C is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gαi). This leads to two primary downstream signaling events: the inhibition of adenylyl cyclase (AC) and the activation of phospholipase C (PLC).[2] The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous metabolic processes, including lipolysis in adipocytes.[2][3] The activation of PLC, on the other hand, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity.[1]

In the context of metabolic disorders, the activation of NPR-C is thought to have a counter-regulatory role in energy metabolism. Studies using genetic knockout models and specific agonists have demonstrated that modulation of NPR-C signaling can significantly impact body weight, adiposity, glucose tolerance, and insulin (B600854) sensitivity.[4]

This compound: A Novel Small-Molecule Agonist

"this compound" represents a novel class of non-peptide, small-molecule agonists of NPR-C, specifically the substituted bis-aminotriazine series.[3][5] These compounds have been identified as potent activators of NPR-C with promising pharmacokinetic profiles for in vivo applications.[3][5] The development of small-molecule activators offers significant advantages over peptide-based agonists, including improved oral bioavailability, stability, and ease of manufacturing. "this compound" has been shown to have an EC50 of approximately 1 µM in in vitro assays measuring NPR-C activation.[3][5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on the metabolic effects of NPR-C modulation. It is important to note that while "this compound" is a promising new compound, extensive in vivo metabolic data for this specific molecule is not yet widely available in the public domain. Therefore, the data presented below is a compilation from studies using NPR-C knockout (KO) mice and the selective NPR-C peptide agonist cANF(4-23), which serve as valuable models to understand the physiological consequences of NPR-C activation.

Table 1: Effects of NPR-C Modulation on Body Weight and Adiposity in Mice

| Model/Treatment | Diet | Duration | Body Weight Change | Adipose Tissue Mass Change | Reference(s) |

| NPR-C KO Mice | High-Fat Diet | 12 weeks | Reduced body weight gain vs. Wild-Type | Decreased white and brown adipose tissue mass | [4] |

| cANF(4-23) Infusion | Standard Chow | 7 days | No significant change | Not reported | [6] |

Table 2: Effects of NPR-C Modulation on Glucose Homeostasis in Mice

| Model/Treatment | Parameter | Method | Outcome | Reference(s) |

| NPR-C KO Mice | Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Improved glucose clearance vs. Wild-Type on HFD | [7] |

| NPR-C KO Mice | Insulin Sensitivity | Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity vs. Wild-Type on HFD | [6] |

| A-CNP Tg Mice (Increased CNP) | Insulin Sensitivity | Insulin Tolerance Test (ITT) | Improved insulin sensitivity in HFD-fed mice | [6] |

Table 3: Effects of NPR-C Modulation on Lipid Profile in Mice

| Model/Treatment | Parameter | Outcome | Reference(s) |

| NPR-C KO Mice | Serum Triglycerides | Lower levels in HFD-fed mice vs. Wild-Type | [8] |

| NPR-C KO Mice | Serum Free Fatty Acids | Lower levels in HFD-fed mice vs. Wild-Type | [8] |

Signaling Pathways and Experimental Workflows

NPR-C Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of NPR-C.

Experimental Workflow for In Vivo Compound Testing

This diagram outlines a typical workflow for evaluating the metabolic effects of a novel NPR-C activator in a preclinical mouse model.

Detailed Experimental Protocols

Protocol for Adenylyl Cyclase (AC) Inhibition Assay (cAMP Measurement)

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to an NPR-C activator using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[9][10]

Objective: To determine the potency (IC50) of "this compound" in inhibiting forskolin-stimulated cAMP production in cells expressing NPR-C.

Materials:

-

HEK293 cells stably expressing human NPR-C

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

"this compound"

-

HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-NPRC cells to ~80-90% confluency.

-

On the day of the assay, harvest cells and resuspend in assay buffer to the desired concentration (typically 2,000-5,000 cells/well).

-

-

Compound Preparation:

-

Prepare a serial dilution of "this compound" in assay buffer.

-

Prepare a stock solution of forskolin in assay buffer (final concentration in the assay is typically 1-10 µM).

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of the 384-well plate.

-

Add 5 µL of the "this compound" serial dilutions to the respective wells.

-

Add 5 µL of the forskolin solution to all wells (except for basal controls).

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of "this compound" and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Phospholipase C (PLC) Activation Assay (IP1 Measurement)

This protocol outlines a method to measure the activation of phospholipase C by an NPR-C activator through the quantification of inositol monophosphate (IP1), a stable metabolite of IP3, using an HTRF IP-One assay.[11][12]

Objective: To determine the potency (EC50) of "this compound" in stimulating IP1 accumulation in cells expressing NPR-C.

Materials:

-

CHO-K1 cells stably expressing human NPR-C

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl)

-

"this compound"

-

HTRF IP-One assay kit (Cisbio)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Seed CHO-K1-NPRC cells in a 384-well plate and grow overnight.

-

On the day of the assay, aspirate the culture medium.

-

-

Compound Preparation:

-

Prepare a serial dilution of "this compound" in stimulation buffer.

-

-

Assay Protocol:

-

Add 10 µL of the stimulation buffer to each well.

-

Add 10 µL of the "this compound" serial dilutions to the respective wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Add 5 µL of the HTRF IP1 detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of "this compound" and fit a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard method for assessing glucose tolerance in mice treated with an NPR-C activator.[13]